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molecular formula C7H14BBrO2 B061999 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 166330-03-6

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B061999
M. Wt: 220.9 g/mol
InChI Key: KBGMAXNDJAGTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524946B2

Procedure details

To the mixture of triisopropyl borate (20 g, 110 mmol), dibromomethane (8.6 ml, 120 mmol), and tetrahydrofuran (150 ml), n-butyllithium (a 2.6 M n-hexane solution, 39 ml, 100 mmol) was added dropwise at −78° C. (an outer temperature) for 1.5 hour, and then the reaction mixture was stirred at the same temperature for 1.5 hours. Subsequently, the obtained mixture was stirred at room temperature for 2 hours, and then was cooled to 0° C. (an outer temperature). To the reaction mixture, methanesulfonic acid (6.5 ml, 100 mmol) was added, and then the reaction mixture was stirred at room temperature for 1 hour. The obtained mixture was cooled to 0° C. (an outer temperature), pinacol (12 g, 100 mmol) was added to the reaction mixture, and then the reaction mixture was stirred at room temperature for 1 hour. The solvents were evaporated under reduced pressure from the reaction mixture, and then the obtained residue was distilled under reduced pressure (74-76° C., 8 mmHg), thereby obtaining the entitled compound (16 g, 72 mmol, 68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[B:1]([O:10][CH:11]([CH3:13])[CH3:12])([O:6][CH:7]([CH3:9])[CH3:8])OC(C)C.[Br:14][CH2:15]Br.C([Li])CCC.CS(O)(=O)=O.OC(C(O)(C)C)(C)C>CCCCCC.O1CCCC1>[Br:14][CH2:15][B:1]1[O:6][C:7]([CH3:8])([CH3:9])[C:11]([CH3:12])([CH3:13])[O:10]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
8.6 mL
Type
reactant
Smiles
BrCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at the same temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −78° C. (an outer temperature) for 1.5 hour
Duration
1.5 h
STIRRING
Type
STIRRING
Details
Subsequently, the obtained mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure from the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the obtained residue was distilled under reduced pressure (74-76° C., 8 mmHg)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCB1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72 mmol
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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